molecular formula C18H27ClN2O5 B2826967 Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1052414-87-5

Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2826967
CAS RN: 1052414-87-5
M. Wt: 386.87
InChI Key: IUTBUFFJWDIFMC-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[2-(2-acetylphenoxy)ethyl]piperazine-1-carboxylate” is a chemical compound with the CAS No. 1227954-95-1 .


Molecular Structure Analysis

The molecular formula of this compound is C19H28N2O4 . Its molecular weight is 348.436625480652 .

Scientific Research Applications

Synthesis and Characterization

Research in the area of synthesis and structural characterization provides foundational knowledge on the compound. A study by Kulkarni et al. (2016) focused on synthesizing two derivatives of N-Boc piperazine and characterized them through spectroscopic studies and X-ray diffraction analysis. This work not only highlighted the molecular architecture but also provided insights into the compound's potential applications through the study of its antibacterial and antifungal activities, revealing moderate activity against several microorganisms (Kulkarni et al., 2016).

Antimicrobial and Biological Activities

Several studies have investigated the antimicrobial and biological activities of derivatives related to Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride. For instance, Başoğlu et al. (2013) conducted microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their antimicrobial, antilipase, and antiurease activities. Some of these compounds showed promising antimicrobial activity against test microorganisms, as well as significant antiurease and antilipase activities, underscoring their potential as therapeutic agents (Başoğlu et al., 2013).

Drug Metabolism Studies

The metabolism of related compounds in biological systems has also been a subject of research. Jiang et al. (2007) studied the metabolism of a compound similar in structure to Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride in rats. This study provided critical insights into the metabolic pathways, identifying key metabolites and their formation, which is essential for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Jiang et al., 2007).

properties

IUPAC Name

ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5.ClH/c1-3-24-18(23)20-10-8-19(9-11-20)12-15(22)13-25-17-7-5-4-6-16(17)14(2)21;/h4-7,15,22H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTBUFFJWDIFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(=O)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

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